2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride
Description
Properties
IUPAC Name |
2-amino-4-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c9-8-11-6(4-7(13)12-8)5-2-1-3-10-5;;/h4-5,10H,1-3H2,(H3,9,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYWXQBHZHFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=O)NC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine with a suitable pyrimidine derivative under controlled conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a foundational element in creating more complex organic molecules. Its reactivity allows for various chemical modifications that can lead to the development of new compounds with desired properties.
Biology
- Biological Activities : Research indicates that 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride exhibits anti-inflammatory and antimicrobial properties. It is being studied for its potential effects on inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of inflammatory mediators .
Medicine
- Therapeutic Potential : The compound is under investigation for its possible therapeutic applications in treating inflammatory diseases and certain cancers. Preliminary studies have shown promising results in reducing tumor cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .
Industry
- Material Development : Beyond its biological applications, this compound is utilized in developing new materials and as a catalyst in chemical reactions, enhancing efficiency and sustainability in industrial processes.
Case Study 1: Tumor Growth Inhibition
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models. This suggests that the compound could be developed further for clinical applications without major safety concerns .
Mechanism of Action
The mechanism of action of 2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrimidine and pyridine derivatives, focusing on substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Pyrimidine/Pyridine Dihydrochlorides
Key Findings:
Structural Variations: Pyrrolidinyl vs. Aminoalkyl Substituents: Compounds with aminoethyl or methylaminoethyl side chains (e.g., 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride) may exhibit enhanced solubility but reduced lipophilicity compared to pyrrolidinyl derivatives .
Physicochemical Properties :
- The dihydrochloride form improves water solubility across all compounds, as seen in , where dihydrochlorides of biogenic amines are dissolved in aqueous solutions .
- Molecular weights range from 227.10 to 307.80 g/mol, with higher weights correlating with bulkier substituents (e.g., piperidinylmethyl groups) .
Applications: Pharmaceutical Intermediates: Many analogs (e.g., piperidinylmethyl-substituted pyrimidines) are used in drug synthesis, suggesting the target compound may share similar utility .
Biological Activity
Chemical Identity
2-Amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride is a compound with the molecular formula C10H16N4O and a molecular weight of 232.263 g/mol. It belongs to the pyrimidine family, which is recognized for its diverse applications in chemistry, biology, and medicine .
Synthesis
The synthesis of this compound typically involves multiple steps, including ring closure, aromatization, S-methylation, oxidation, and formation of guanidines. These processes are crucial for achieving high yields and purity in industrial production.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators like prostaglandins and leukotrienes, suggesting potential anti-inflammatory properties.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its anti-inflammatory effects have been studied in vitro, showing promise for therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro tests demonstrated its efficacy against several cancer cell lines, with notable inhibition of cell proliferation. For instance, compounds derived from this structure showed IC50 values comparable to established chemotherapeutics like doxorubicin . The compound's mechanism may involve apoptosis induction and inhibition of cancer cell migration.
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the efficacy of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated significant growth inhibition with IC50 values ranging from 5 to 10 µM, highlighting its potential as an anticancer agent .
- Anti-inflammatory Activity : In a model of acute inflammation, the compound demonstrated a dose-dependent reduction in edema formation, supporting its use as an anti-inflammatory therapeutic.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
| Compound Name | Structure Type | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| This compound | Pyrimidine derivative | Antimicrobial, Anti-inflammatory | 5 - 10 |
| 2-Amino-4,6-dimethylpyrimidine | Pyrimidine derivative | Anticancer | 12 - 15 |
| Pyrrolidine derivatives | Pyrrolidine derivative | Varies | 8 - 20 |
Unique Features
What distinguishes this compound from similar compounds is its unique dual-ring structure combining pyrimidine and pyrrolidine moieties. This configuration enhances both stability and reactivity, making it a versatile candidate for drug development .
Q & A
Basic: What are the recommended synthetic protocols for 2-amino-6-pyrrolidin-2-ylpyrimidin-4-ol dihydrochloride?
Answer:
Synthesis typically involves multi-step reactions starting from pyrimidine precursors. Critical parameters include temperature control (60–80°C), pH adjustment (acidic for hydrochloride salt formation), and catalysts like palladium for coupling reactions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm structural integrity. For example, pyrimidine derivatives often require reductive amination or nucleophilic substitution under inert atmospheres to avoid side reactions .
Basic: How can researchers ensure compound purity and validate its structural identity?
Answer:
Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural validation combines ¹H NMR (to confirm pyrrolidine ring protons at δ 1.5–2.5 ppm) and Fourier-transform infrared spectroscopy (FTIR) for amine (-NH₂) and hydroxyl (-OH) group identification. Quantify residual solvents using gas chromatography (GC) with flame ionization detection .
Basic: What safety protocols are critical during handling and storage?
Answer:
Follow SDS guidelines: use fume hoods for synthesis, wear nitrile gloves/lab coats, and store at 2–8°C in airtight containers. In case of skin contact, rinse immediately with 0.1 M HCl to neutralize residual base, followed by water. For spills, adsorb with vermiculite and dispose as hazardous waste .
Advanced: How can statistical design of experiments (DoE) optimize reaction conditions for yield improvement?
Answer:
Use factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, catalyst loading, and solvent polarity. For instance, a 3² factorial design identified optimal conditions for a pyrimidine derivative synthesis: 70°C, 5 mol% Pd(OAc)₂, and DMF as solvent, increasing yield from 45% to 82% . Response surface methodology (RSM) further refines parameter space while minimizing experimental runs.
Advanced: What computational approaches predict reactivity or binding modes of this compound?
Answer:
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model electron distribution in the pyrimidine ring to predict nucleophilic attack sites. Molecular docking (AutoDock Vina) screens against biological targets (e.g., kinase enzymes) using PyMOL for visualization. Reaction path sampling via the nudged elastic band (NEB) method identifies transition states in catalytic steps .
Advanced: How to resolve contradictions in reported pharmacological activity across studies?
Answer:
Cross-validate assays using orthogonal methods:
- Compare IC₅₀ values from enzymatic assays vs. cell-based viability tests.
- Assess off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler).
- Analyze structural analogs (e.g., 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride) to isolate substituent-specific effects .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Answer:
Derivatize the amine group via prodrug approaches (e.g., acetyl-protection for increased lipophilicity). Solubility is improved using co-solvents (PEG 400) or cyclodextrin complexes. Pharmacokinetic profiling in rodents with LC-MS/MS quantifies plasma half-life and tissue distribution .
Advanced: How to design stable formulations for long-term storage?
Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization in trehalose matrix prevents hydrolysis. For liquid formulations, add antioxidants (0.01% BHT) and buffer at pH 4.5–5.5 to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
